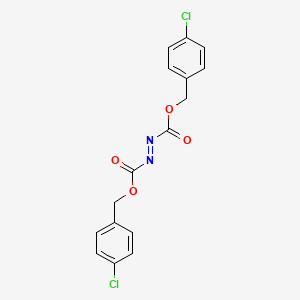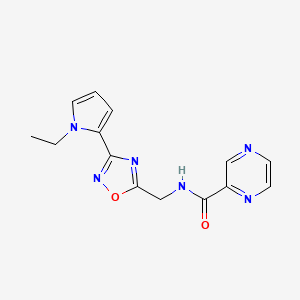
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a phenoxy group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the triazole ring, in particular, is notable for its stability and ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol reacts with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and careful control of reaction conditions to ensure high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The azetidine ring may interact with biological membranes, affecting their integrity and function. Overall, the compound’s effects are mediated through its ability to interact with and modulate various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone: Similar structure but with an indole group instead of a phenoxy group.
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone: Contains a methoxyphenyl group, which may alter its chemical and biological properties.
Uniqueness
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one is unique due to the combination of its triazole, azetidine, and phenoxy groups. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. The phenoxy group, in particular, can influence the compound’s solubility and ability to interact with biological targets.
Propriétés
IUPAC Name |
2-phenoxy-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11(20-13-5-3-2-4-6-13)14(19)17-9-12(10-17)18-8-7-15-16-18/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXNIEIMQWMVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=CN=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2705959.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)
![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)
![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)
![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2705965.png)





![2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)
